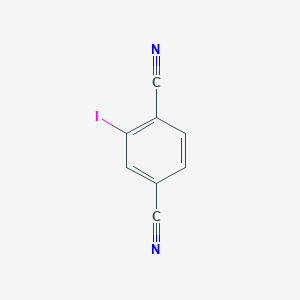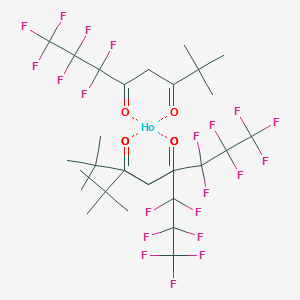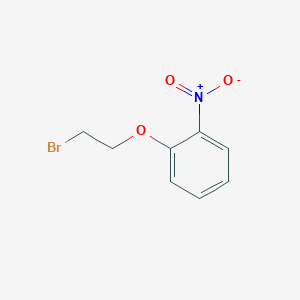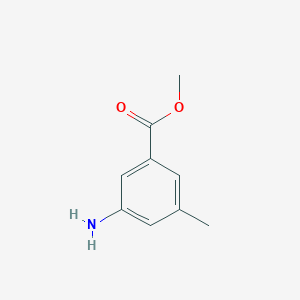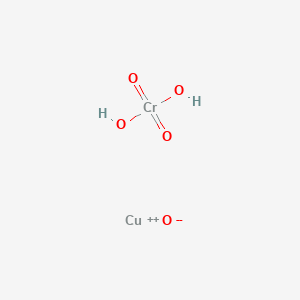
Copper chromate oxide (Cu2(CrO4)O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper chromate oxide (Cu2(CrO4)O) is a chemical compound that has been widely used in various scientific research applications due to its unique properties. It is a greenish-yellow colored powder that is insoluble in water and has a melting point of 900°C. Copper chromate oxide has been extensively studied for its potential use as a catalyst, anti-corrosive agent, and in the field of nanotechnology.
Mecanismo De Acción
The mechanism of action of copper chromate oxide is not well understood. However, it is believed that its unique properties, including its high surface area and redox properties, contribute to its catalytic activity. Copper chromate oxide has been shown to undergo redox reactions, where it can accept or donate electrons, making it an effective catalyst.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of copper chromate oxide. However, it has been shown to be toxic to humans and animals when ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract and can lead to serious health effects, including lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using copper chromate oxide in lab experiments include its unique properties, high catalytic activity, and potential use in the field of nanotechnology. However, its limitations include its toxicity and potential harm to human health, making it difficult to handle and dispose of safely.
Direcciones Futuras
There are several future directions for the use of copper chromate oxide in scientific research. These include its potential use as a catalyst in the production of renewable energy sources, such as hydrogen fuel cells. It can also be used in the synthesis of advanced materials, including nanocomposites and nanocatalysts. Further research is needed to fully understand the mechanism of action of copper chromate oxide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of copper chromate oxide can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel techniques. The most commonly used method involves the reaction between copper nitrate and sodium chromate in the presence of ammonia. The reaction is carried out at high temperatures, and the resulting product is washed and dried to obtain pure copper chromate oxide.
Aplicaciones Científicas De Investigación
Copper chromate oxide has been widely used in scientific research due to its unique properties. It has been extensively studied as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. It has also been used as an anti-corrosive agent in the automotive and aerospace industries. Copper chromate oxide has shown potential in the field of nanotechnology, where it has been used to synthesize nanoparticles with unique properties.
Propiedades
Número CAS |
18906-50-8 |
|---|---|
Nombre del producto |
Copper chromate oxide (Cu2(CrO4)O) |
Fórmula molecular |
CrCuH2O5 |
Peso molecular |
197.56 g/mol |
Nombre IUPAC |
copper;dihydroxy(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
Clave InChI |
CJRXMNAYUZIWEG-UHFFFAOYSA-L |
SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
SMILES canónico |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Otros números CAS |
18906-50-8 |
Sinónimos |
dicopper chromate oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



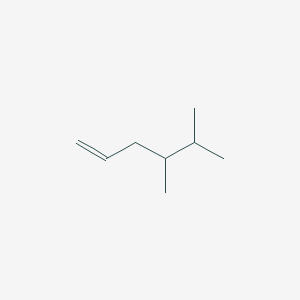
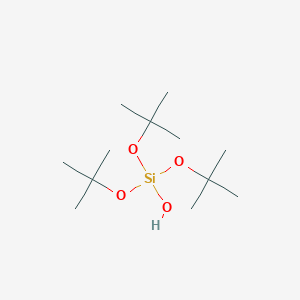
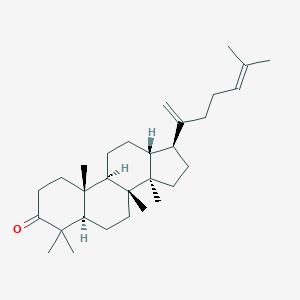
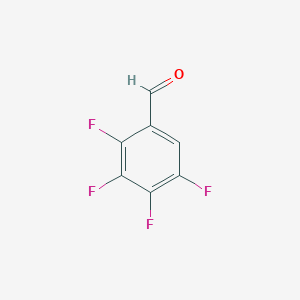
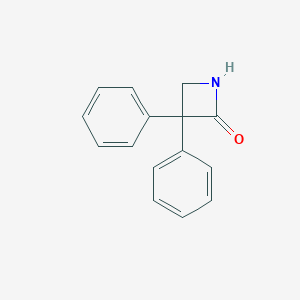
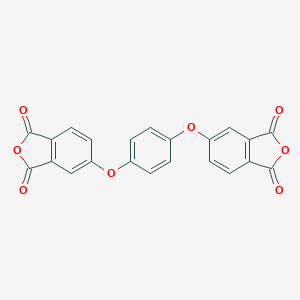

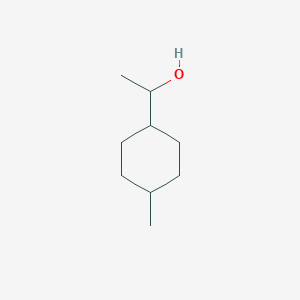
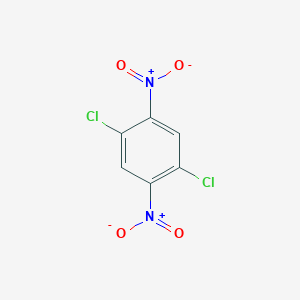
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
